{[(4-Chlorophenyl)sulfanyl](4-methylphenyl)methyl}(trimethyl)silane
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Overview
Description
{(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is an organosilicon compound that features a unique combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane typically involves the reaction of 4-chlorothiophenol with 4-methylbenzyl chloride in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenyl Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry
In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its organosilicon structure imparts desirable properties such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane exerts its effects depends on its chemical transformations. For instance, in oxidation reactions, the sulfur atom can form reactive intermediates that interact with other molecules. In medicinal applications, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester used in organic synthesis with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone that undergoes similar keto-enol tautomerism and nucleophilic substitution reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane apart is its combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
103559-10-0 |
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Molecular Formula |
C17H21ClSSi |
Molecular Weight |
321.0 g/mol |
IUPAC Name |
[(4-chlorophenyl)sulfanyl-(4-methylphenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C17H21ClSSi/c1-13-5-7-14(8-6-13)17(20(2,3)4)19-16-11-9-15(18)10-12-16/h5-12,17H,1-4H3 |
InChI Key |
OHUBGRAZSYRIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C([Si](C)(C)C)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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